(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine is an organic compound characterized by a complex structure that includes a methoxyphenyl group and a methylbutan-1-amine chain. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique properties and potential applications.
This compound can be synthesized from commercially available starting materials such as 4-methoxybenzaldehyde and 3-methylbutan-1-amine. The synthesis typically involves condensation reactions facilitated by suitable catalysts.
(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine is classified as an amine, specifically a secondary amine due to the presence of one nitrogen atom bonded to two carbon-containing groups. Its molecular formula is , with a molecular weight of 193.28 g/mol.
The synthesis of (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine generally involves the following steps:
In an industrial context, the synthesis may utilize large-scale batch or continuous flow processes, optimizing reaction conditions for high yield and purity. Automation can enhance efficiency and scalability in production.
The molecular structure of (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine features a chiral center at the carbon atom bonded to the nitrogen atom. Its structural representation can be described using various notations:
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.28 g/mol | 
| IUPAC Name | (1R)-1-(4-methoxyphenyl)-3-methylbutan-1-amine | 
| InChI | InChI=1S/C12H19NO/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3/t12-/m1/s1 | 
| InChI Key | FSHDLXLCSWJABP-GFCCVEGCSA-N | 
| Isomeric SMILES | CC(C)CC@HN | 
| Canonical SMILES | CC(C)CC(C1=CC=C(C=C1)OC)N | 
These structural details highlight its unique configuration and potential for interaction with biological systems.
(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine can participate in several chemical reactions:
The specific conditions and reagents used in these reactions significantly influence the yield and purity of the products formed. For example, oxidation may lead to different products depending on the oxidizing agent employed.
Research into related compounds suggests that amines can interact with receptors in the central nervous system, potentially influencing mood and behavior. This aspect is crucial for exploring therapeutic applications.
The physical properties of (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves under various conditions and its potential applications.
(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine has several applications in scientific research:
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: